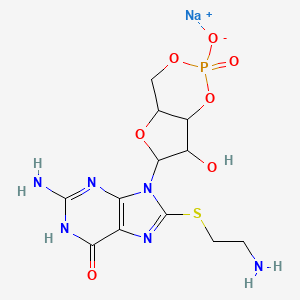
5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a synthetic organic compound featuring a thiophene ring substituted with a nitro group, a prop-2-yn-1-yloxy group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated thiophene undergoes alkylation with propargyl alcohol in the presence of a base such as potassium carbonate to form the prop-2-yn-1-yloxy group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and optimized reaction parameters are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions, where the alkyne moiety can be replaced by various nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Esters: From esterification of the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s derivatives have shown potential in biological assays, particularly in antimicrobial and anticancer studies. The nitro group is known for its bioactivity, making it a candidate for drug development.
Medicine
Research into thiophene derivatives has highlighted their potential as anti-inflammatory and anticancer agents. The compound’s structure allows for interactions with various biological targets, making it a promising candidate for further medicinal chemistry research.
Industry
In materials science, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mécanisme D'action
The biological activity of 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is primarily due to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrothiophene-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.
3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Lacks the nitro group, reducing its biological activity.
5-Nitro-2-thiophenecarboxylic acid: Similar structure but without the prop-2-yn-1-yloxy group, affecting its reactivity and applications.
Uniqueness
5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5NO5S |
|---|---|
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
5-nitro-3-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h1,4H,3H2,(H,10,11) |
Clé InChI |
MWECGLHIGLCTJI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
